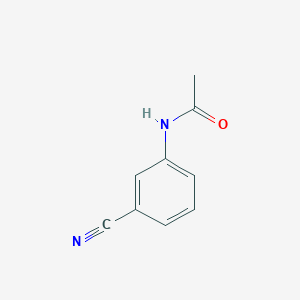

N-(3-cyanophenyl)acetamide

Description

Properties

IUPAC Name |

N-(3-cyanophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBIARKNAZXRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353197 | |

| Record name | N-(3-cyanophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58202-84-9 | |

| Record name | N-(3-cyanophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58202-84-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-cyanophenyl)acetamide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N-(3-cyanophenyl)acetamide, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical information, validated experimental protocols, and insights into its reactivity and applications.

Introduction: The Significance of a Cyano-Functionalized Acetanilide

This compound, also known as 3-acetamidobenzonitrile, belongs to a class of aromatic compounds featuring both an acetamide and a nitrile functional group. This unique combination of a hydrogen-bond donating and accepting amide linkage, along with a polar and reactive nitrile group, makes it a valuable building block in organic synthesis. The cyanophenyl moiety is a key pharmacophore in various bioactive molecules, and the acetamide group can modulate solubility and participate in further chemical transformations. Understanding the fundamental properties of this compound is crucial for its effective utilization in the synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Structural and General Properties

Below is a summary of the key structural and general properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₈N₂O | [1][2] |

| Molecular Weight | 160.17 g/mol | [3] |

| CAS Number | 58202-84-9 | [1][3] |

| Appearance | Solid | |

| Melting Point | 130 °C | |

| Boiling Point | 364.3±25.0 °C (Predicted) | |

| Density | 1.16±0.1 g/cm³ (Predicted) | |

| InChI | InChI=1S/C9H8N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,1H3,(H,11,12) | [3] |

| SMILES | CC(=O)NC1=CC=CC(=C1)C#N | [3] |

digraph "N-(3-cyanophenyl)acetamide_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0.75!"]; C1 [label="C", pos="-1.2,1.25!"]; C2 [label="C", pos="-2.4,0.75!"]; C3 [label="C", pos="-2.4,-0.75!"]; C4 [label="C", pos="-1.2,-1.25!"]; C5 [label="C", pos="0,-0.75!"]; C6 [label="C", pos="1.2,1.25!"]; O1 [label="O", pos="1.2,2.25!"]; C7 [label="C", pos="2.4,0.75!"]; H1[label="H", pos="0,1.5!"]; H2[label="H", pos="-1.2,2.25!"]; H3[label="H", pos="-3.3,1.25!"]; H4[label="H", pos="-3.3,-1.25!"]; H5[label="H", pos="-1.2,-2.25!"]; C8 [label="C", pos="-3.6,-1.25!"]; N2 [label="N", pos="-4.6,-1.25!"];

// Aromatic ring bonds N1 -- C1 [style=solid]; C1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- N1 [style=solid];

// Acetyl group bonds N1 -- C6 [style=solid]; C6 -- O1 [style=double]; C6 -- C7 [style=solid];

// Cyano group bonds C3 -- C8 [style=solid]; C8 -- N2 [style=triple];

// Hydrogen bonds N1 -- H1[style=solid]; C1 -- H2[style=solid]; C2 -- H3[style=solid]; C4 -- H4[style=solid]; C5 -- H5[style=solid];

// Methyl hydrogens H6[label="H", pos="2.9,1.5!"]; H7 [label="H", pos="3.0,0.0!"]; H8 [label="H", pos="1.9,-0.0!"]; C7 -- H6[style=solid]; C7 -- H7 [style=solid]; C7 -- H8 [style=solid]; }

Figure 1. Chemical structure of this compound.

Solubility Profile

| Solvent | Solubility |

| Water | Sparingly soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Ethyl Acetate | Soluble |

Note: "Soluble" indicates that the compound is expected to dissolve to a reasonable extent for typical synthetic applications. For precise solubility data, experimental determination is recommended.

Spectroscopic Data

The following section details the characteristic spectroscopic data for this compound, which are essential for its identification and characterization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

¹H NMR (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | -NH- |

| ~8.0 | s | 1H | Ar-H |

| ~7.7 | d | 1H | Ar-H |

| ~7.5 | d | 1H | Ar-H |

| ~7.4 | t | 1H | Ar-H |

| ~2.1 | s | 3H | -CH₃ |

¹³C NMR (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~169 | C=O |

| ~140 | Ar-C (C-NH) |

| ~132 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~124 | Ar-C |

| ~118 | -C≡N |

| ~113 | Ar-C (C-CN) |

| ~24 | -CH₃ |

Note: These are predicted chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium-Strong | N-H stretch (amide) |

| ~2230 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1670 | Strong | C=O stretch (Amide I) |

| ~1550 | Medium | N-H bend (Amide II) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic) |

Synthesis and Reactivity

This compound can be readily synthesized and undergoes a variety of chemical transformations, making it a versatile intermediate.

Synthesis Protocol: Acetylation of 3-Aminobenzonitrile

A common and straightforward method for the synthesis of this compound is the acetylation of 3-aminobenzonitrile using acetic anhydride.

Materials:

-

3-Aminobenzonitrile

-

Acetic Anhydride

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM) or Ethyl Acetate (as a solvent)

-

1 M Hydrochloric Acid (for workup)

-

Saturated Sodium Bicarbonate Solution (for workup)

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Dissolve 3-aminobenzonitrile (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base (e.g., pyridine, 1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Figure 2. Synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by its two functional groups: the nitrile and the acetamide.

-

Nitrile Group Reactions:

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-acetamidobenzoic acid.

-

Reduction: The nitrile can be reduced to a primary amine (3-acetamidobenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Grignard Reaction: Reaction with Grignard reagents followed by hydrolysis can convert the nitrile group into a ketone.

-

-

Acetamide Group Reactions:

-

Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions to yield 3-aminobenzonitrile.

-

Reduction: The amide can be reduced to a secondary amine using strong reducing agents.

-

-

Aromatic Ring Reactions:

-

The acetamido group is an ortho-, para-director and an activating group for electrophilic aromatic substitution. The cyano group is a meta-director and a deactivating group. The outcome of electrophilic substitution on the aromatic ring will be influenced by the interplay of these two groups.

-

Figure 3. Reactivity map of this compound.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of various biologically active compounds. The presence of the cyano and acetamido groups provides handles for further chemical modifications, allowing for the construction of diverse molecular scaffolds.

While specific drugs directly derived from this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous pharmaceutical agents. The 3-aminobenzonitrile core, obtainable from the hydrolysis of the acetamide, is a precursor to a wide range of compounds with therapeutic potential, including kinase inhibitors and other targeted therapies. The acetamide functionality itself can be important for modulating drug-like properties such as solubility, metabolic stability, and target engagement.

Derivatives of this compound have been explored for their potential biological activities, although this is an area of ongoing research.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid creating dust. Avoid contact with skin and eyes. Do not breathe dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable chemical intermediate with a rich chemistry that makes it an attractive building block for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and diverse reactivity, provide a solid foundation for its use in the development of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its key characteristics to aid researchers and drug development professionals in its effective and safe utilization.

References

- The Royal Society of Chemistry. supporting info. [Link]

- PubChemLite. This compound (C9H8N2O). [Link]

- PubChem. This compound. [Link]

- Frontiers.

- IonSource. Acetylation of Peptides and Proteins: Monograph 0003. [Link]

- Stenutz. This compound. [Link]

- ResearchGate. 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3). [Link]

- CDN.

- ResearchGate. Comparison between experimental infrared spectrum of acetamide and.... [Link]

- The Royal Society of Chemistry.

- NIST WebBook. Acetamide. [Link]

- The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- SpectraBase. Acetamide - Optional[FTIR] - Spectrum. [Link]

- SpectraBase. Acetamide - Optional[13C NMR] - Chemical Shifts. [Link]

- PubMed Central. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. [Link]

- Emory University. New reaction approach expands possibilities for drug discovery building blocks. [Link]

- NIST WebBook. Acetamide, N-phenyl-. [Link]

- MDPI.

- ResearchGate. Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5).. [Link]

- NIST WebBook. Acetamide, N-(3-methylphenyl)-. [Link]

- ResearchGate. Cyanamide: a convenient building block to synthesize 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems via a multicomponent reaction | Request PDF. [Link]

Sources

An In-depth Technical Guide to N-(3-cyanophenyl)acetamide: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of N-(3-cyanophenyl)acetamide, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. The document delineates its fundamental chemical properties, including its IUPAC nomenclature and structure, and offers a detailed, field-tested protocol for its synthesis and characterization. A pivotal focus of this guide is the exploration of this compound's role as a scaffold in the generation of novel therapeutic agents. We delve into the structure-activity relationships of its derivatives, with a particular emphasis on a new class of anticancer compounds. The guide elucidates the dual mechanism of action of these derivatives, which involves the induction of both apoptosis and autophagy in cancer cells. This work is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Strategic Importance of the Cyanophenyl Moiety in Medicinal Chemistry

The incorporation of a nitrile group into small molecule drug candidates is a well-established strategy in medicinal chemistry. The cyano group, with its unique electronic properties and ability to act as a bioisostere for other functional groups, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] It can participate in hydrogen bonding and π–π stacking interactions, enhancing binding affinity to biological targets. This compound, also known by synonyms such as 3-acetamidobenzonitrile and 3'-cyanoacetanilide, is a prime example of a building block that leverages these properties. Its structure combines a reactive acetamide group with a strategically positioned cyanophenyl ring, making it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications.

Core Compound Profile: this compound

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[2]

The chemical structure of this compound is presented below:

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | PubChem[2] |

| Molecular Weight | 160.17 g/mol | PubChem[2] |

| CAS Number | 58202-84-9 | PubChem |

| Appearance | Solid | Sigma-Aldrich[3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| InChI | InChI=1S/C9H8N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,1H3,(H,11,12) | PubChem[2] |

| SMILES | CC(=O)NC1=CC=CC(=C1)C#N | PubChem[2] |

Synthesis and Characterization

The most direct and efficient method for the synthesis of this compound is the acetylation of 3-aminobenzonitrile. This reaction is a classic example of nucleophilic acyl substitution.

Synthesis Workflow

The synthesis involves the reaction of 3-aminobenzonitrile with an acetylating agent, typically acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acid byproduct.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the acetylation of aromatic amines.

Materials:

-

3-Aminobenzonitrile

-

Acetic Anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminobenzonitrile (1.0 eq) in dichloromethane.

-

Addition of Base: Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath. The use of a base is crucial to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. The slow addition is necessary to control the exothermic nature of the reaction.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Characterization Data

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, a singlet for the amide proton, and a series of multiplets for the aromatic protons on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the nitrile carbon, the methyl carbon, and the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the C≡N stretch of the nitrile group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Application in Drug Development: A Case Study of Anticancer Agents

This compound serves as a valuable scaffold for the development of more complex molecules with therapeutic potential. A notable example is the discovery of a novel class of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives that exhibit potent anticancer activity.[4][5]

Synthesis of Bioactive Derivatives

The synthesis of these derivatives involves a multi-step process where the this compound moiety is not directly used but its precursor, 3-aminobenzonitrile, is a key starting material. The general synthetic route to the lead compound 6b is outlined below.[4]

Caption: Synthetic pathway to the lead anticancer compound 6b.

In Vitro Anticancer Activity

The lead compound, 6b , and its analogs have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including those that are resistant to standard therapies.[4][5] The in vitro potency of selected compounds is summarized below.

| Compound | Modifications | A375 (Melanoma) IC₅₀ (µM) | A375-R (Resistant Melanoma) IC₅₀ (µM) | K562 (CML) IC₅₀ (µM) |

| Parent Scaffold | N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | >10 | >10 | >10 |

| Lead Compound (6b) | Specific derivative from the study | 0.08 | 0.12 | 0.09 |

Data derived from a study on the discovery and optimization of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold.[6]

Mechanism of Action: Dual Induction of Apoptosis and Autophagy

A key finding from the investigation of these N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives is their ability to induce cell death through a dual mechanism involving both apoptosis and autophagy.[4][5] This is a particularly advantageous feature in cancer therapy, as it can overcome resistance to drugs that target only a single cell death pathway.

Apoptosis Induction: Treatment of cancer cells with compound 6b leads to the activation of effector caspases, such as caspase-3, which is a hallmark of apoptosis.[4] Activated caspase-3 then cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.

Autophagy Induction: Concurrently, compound 6b induces autophagy, a cellular self-eating process. This is evidenced by the conversion of the microtubule-associated protein light chain 3-I (LC3-I) to its lipidated form, LC3-II, which is a key marker of autophagosome formation.[4] The induction of autophagy in this context appears to contribute to cell death rather than promoting survival.

The interplay between these two pathways is complex. Key proteins involved in autophagy, such as Beclin-1 and the Atg5-Atg12 conjugate system, are crucial for the initiation and elongation of the autophagosome.[1][6] It is hypothesized that the cellular stress induced by compound 6b triggers both the caspase cascade and the autophagic machinery, leading to a synergistic and potent anticancer effect.

Caption: Proposed dual mechanism of action of Compound 6b, inducing both apoptosis and autophagy.

Conclusion and Future Perspectives

This compound is a chemical entity of significant interest to the drug development community. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive starting point for the construction of diverse molecular architectures. The successful development of potent anticancer agents based on the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold highlights the potential of this core structure. The dual mechanism of action observed in these derivatives, targeting both apoptosis and autophagy, offers a promising strategy to combat drug resistance in cancer. Future research in this area could focus on further optimizing the pharmacokinetic properties of these compounds, exploring their efficacy in a broader range of cancer models, and elucidating the precise molecular targets that initiate the dual cell death pathways. The principles and methodologies outlined in this guide provide a solid foundation for such future endeavors.

References

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

- Millet, A., Plaisant, M., Ronco, C., Cerezo, M., Abbe, P., Jaune, E., Cavazza, E., Rocchi, S., & Benhida, R. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276–8292. [Link]

- PubMed. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells.

- PubChem. (n.d.). This compound.

- Kang, R., Zeh, H. J., Lotze, M. T., & Tang, D. (2011). The Beclin 1 network regulates autophagy and apoptosis.

- Jiang, H., & White, E. (2017). Beclin-1-independent autophagy mediates programmed cancer cell death through interplays with endoplasmic reticulum and/or mitochondria in colbat chloride-induced hypoxia. Oncotarget, 8(6), 10184–10197.

Sources

- 1. Frontiers | Beclin-1: a therapeutic target at the intersection of autophagy, immunotherapy, and cancer treatment [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]

- 4. The Role of Beclin 1-Dependent Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Beclin-1-independent autophagy mediates programmed cancer cell death through interplays with endoplasmic reticulum and/or mitochondria in colbat chloride-induced hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to N-(3-cyanophenyl)acetamide: Structure Elucidation and Data Interpretation

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern drug development, the unambiguous characterization of molecular entities is the bedrock upon which all subsequent research is built. An incomplete or inaccurate understanding of a compound's structure can lead to flawed biological data, wasted resources, and compromised patient safety. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process. This guide provides an in-depth analysis of the spectral data for N-(3-cyanophenyl)acetamide (also known as 3-Acetamidobenzonitrile), a compound of interest in medicinal chemistry and materials science. As your application scientist, my goal is not merely to present data, but to illuminate the logic behind its acquisition and interpretation, empowering researchers to apply these principles within their own workflows.

Molecular Structure and Analytical Overview

This compound (C₉H₈N₂O) is a substituted aromatic amide with a molecular weight of approximately 160.17 g/mol .[1] Its structure comprises a central benzene ring substituted at the 1 and 3 positions with an acetamido group (-NHCOCH₃) and a nitrile group (-C≡N), respectively. This arrangement of functional groups gives rise to a unique spectral fingerprint that allows for its definitive identification.

The analytical workflow presented herein is designed as a self-validating system. Each technique provides orthogonal, yet complementary, information. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pathways, collectively ensuring a high-confidence structural assignment.

Molecular Structure of this compound

Caption: Numbered structure of this compound for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to dissolve a wide range of compounds and its high boiling point make it robust. Crucially, the amide N-H proton is less likely to undergo rapid exchange with the solvent compared to deuterated methanol or water, ensuring its signal is observable.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a single-pulse experiment with a 30-degree pulse angle to ensure quantitative integration.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Acquire 16 scans with a relaxation delay of 5 seconds to allow for full relaxation of all protons, particularly the aromatic protons.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled experiment (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Acquire a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio, as ¹³C is only 1.1% abundant.

-

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

While a definitive experimental spectrum from a public database is not available, the ¹H NMR spectrum can be reliably predicted based on established principles of chemical shifts and coupling constants.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.4 | Singlet (broad) | 1H | H -N | Amide protons are deshielded and often appear as broad singlets due to quadrupole broadening and potential slow exchange. |

| ~8.1 | Singlet (t) | 1H | CH -2 | This proton is ortho to both the electron-withdrawing cyano and acetamido groups, leading to significant deshielding. It appears as a triplet-like singlet due to similar coupling to H-4 and H-6. |

| ~7.8 | Doublet of Doublets | 1H | CH -6 | Ortho to the acetamido group and meta to the cyano group. It will be split by H-5 (ortho, J ≈ 8 Hz) and H-2 (meta, J ≈ 2 Hz). |

| ~7.6 | Triplet | 1H | CH -5 | This proton is meta to both substituents and will be split into a triplet by its two ortho neighbors, H-4 and H-6 (J ≈ 8 Hz). |

| ~7.5 | Doublet of Doublets | 1H | CH -4 | Ortho to the cyano group and meta to the acetamido group. It will be split by H-5 (ortho, J ≈ 8 Hz) and H-2 (meta, J ≈ 2 Hz). |

| ~2.1 | Singlet | 3H | CH ₃ | Acetyl methyl protons are in a predictable region, appearing as a sharp singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as C4/C5 and C2/C6 are not chemically equivalent due to the meta-substitution pattern.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~169.0 | C =O (C8) | The carbonyl carbon of an amide typically resonates in this highly deshielded region. |

| ~140.0 | C -NH (C1) | The aromatic carbon directly attached to the nitrogen is deshielded by the electronegative atom. |

| ~131.0 | C -H (C5) | Aromatic CH carbon. Specific assignment requires 2D NMR, but it will be in the general aromatic region. |

| ~129.5 | C -H (C6) | Aromatic CH carbon. |

| ~125.0 | C -H (C4) | Aromatic CH carbon. |

| ~121.0 | C -H (C2) | Aromatic CH carbon, likely the most upfield of the aromatic CHs due to its position relative to the substituents. |

| ~118.5 | C ≡N (C7) | Nitrile carbons have a characteristic chemical shift in this range.[2] |

| ~112.5 | C -CN (C3) | The quaternary carbon attached to the cyano group is shielded relative to other substituted aromatic carbons. |

| ~24.0 | C H₃ (C9) | The methyl carbon of the acetyl group appears in the upfield alkyl region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. The rationale for using KBr is its transparency to IR radiation in the typical analysis range (4000-400 cm⁻¹).

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

Interpretation of Characteristic IR Absorptions

The IR spectrum of this compound will be dominated by absorptions from its three key functional groups: the secondary amide, the nitrile, and the aromatic ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3300 | N-H Stretch | Secondary Amide | A sharp, single peak in this region is characteristic of a secondary amide N-H bond. Its position indicates some degree of hydrogen bonding in the solid state. |

| 3100-3000 | C-H Stretch | Aromatic | These absorptions are typically weaker than alkyl C-H stretches and appear just above 3000 cm⁻¹.[3] |

| ~2230 | C≡N Stretch | Nitrile | A sharp, strong absorption in this region is a definitive indicator of a nitrile functional group. The conjugation with the aromatic ring slightly lowers the frequency from a typical alkyl nitrile (~2250 cm⁻¹). |

| ~1680 | C=O Stretch (Amide I) | Secondary Amide | This is one of the most intense peaks in the spectrum and is characteristic of the amide carbonyl group. Its position is influenced by conjugation and hydrogen bonding. |

| ~1550 | N-H Bend (Amide II) | Secondary Amide | This band arises from a coupling of the N-H bending and C-N stretching vibrations and is a hallmark of secondary amides. |

| 1600-1450 | C=C Stretch | Aromatic Ring | A series of sharp absorptions in this region corresponds to the stretching vibrations of the carbon-carbon bonds within the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure, acting as a final confirmation of the molecular formula and connectivity.

Experimental Protocol: Mass Spectrum Acquisition

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for obtaining accurate mass data. Electrospray ionization (ESI) is a suitable soft ionization technique.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode. The amide nitrogen is a potential site for protonation.

-

Scan a mass range from m/z 50 to 500.

-

For fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the protonated molecular ion ([M+H]⁺) in the first mass analyzer and inducing collision-induced dissociation (CID) before analyzing the resulting fragment ions in the second mass analyzer.

-

Interpretation of the Mass Spectrum

-

Molecular Ion: The expected monoisotopic mass of C₉H₈N₂O is 160.0637 Da. In positive-mode ESI-HRMS, the primary ion observed will be the protonated molecule, [M+H]⁺, with an expected m/z of 161.0710.[4] The high-resolution measurement allows for confirmation of the elemental composition.

-

Fragmentation Pattern: While an experimental spectrum is unavailable, the fragmentation of N-aryl amides is well-understood.[5] The primary fragmentation pathways upon CID would involve cleavage of the bonds adjacent to the carbonyl group.

| m/z (Proposed) | Ion Formula | Loss | Proposed Fragment Structure |

| 161.0710 | [C₉H₉N₂O]⁺ | - | Protonated Molecular Ion [M+H]⁺ |

| 119.0599 | [C₇H₅N₂]⁺ | C₂H₄O (Ketene) | Loss of ketene (CH₂=C=O) from the acetamido group to form the 3-aminobenzonitrile ion. This is a common fragmentation for acetanilides. |

| 92.0524 | [C₆H₆N]⁺ | CO from 119 | Loss of carbon monoxide from the 3-aminobenzonitrile fragment. |

| 43.0184 | [C₂H₃O]⁺ | C₇H₆N₂ | Cleavage of the N-C(O) bond to form the stable acetyl cation. This is often a prominent peak. |

Proposed ESI-MS/MS Fragmentation of this compound

Caption: Key fragmentation pathways for protonated this compound.

Conclusion: A Validated Analytical Workflow

This guide has detailed the multi-technique spectroscopic workflow for the structural characterization of this compound. By integrating predicted data from NMR, IR, and MS, we have constructed a comprehensive analytical profile of the molecule. The true power of this approach lies in its self-validating nature: the carbon-hydrogen framework predicted by NMR is confirmed by the molecular weight from MS and the functional groups identified by IR. For researchers in drug development, adhering to such a rigorous, logic-driven analytical process is not merely good practice—it is essential for ensuring data integrity and accelerating the path from discovery to application.

References

- PubChem. This compound.

- Oregon State University. ¹³C NMR Chemical Shifts. [Link]

- Chemistry LibreTexts. Table of Characteristic IR Absorptions. [Link]

- PubChemLite. This compound (C9H8N2O). [Link]

- Ilić, N., et al. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Chemical Industry & Chemical Engineering Quarterly, 16(4), 387-397. [Link]

Sources

An In-depth Technical Guide to N-(3-cyanophenyl)acetamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-cyanophenyl)acetamide, also known as 3-acetamidobenzonitrile, is a nitrile-containing aromatic amide with the chemical formula C₉H₈N₂O.[1][2] Its molecular structure, featuring a reactive cyano group and a secondary amide linkage on a benzene ring, makes it a valuable intermediate in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, in-depth spectral analysis, and a discussion of its role in the development of bioactive molecules.

Physicochemical and Computed Properties

This compound is typically a solid at room temperature and is available in various purities, commonly 96%.[3][4] For optimal stability, it should be stored in a dry, sealed container at room temperature.[4]

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [1][2] |

| Molecular Weight | 160.17 g/mol | [2] |

| Monoisotopic Mass | 160.06366 Da | [1] |

| CAS Number | 58202-84-9 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Acetamidobenzonitrile, 3'-Cyanoacetanilide | [2] |

| Physical Form | Solid | [4] |

| XlogP (predicted) | 1.2 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Topological Polar Surface Area | 52.9 Ų |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the N-acetylation of 3-aminobenzonitrile. This reaction involves the formation of an amide bond between the amino group of 3-aminobenzonitrile and an acetylating agent, typically acetic anhydride or acetyl chloride.

Experimental Protocol: N-acetylation of 3-aminobenzonitrile

This protocol details a general and robust method for the synthesis of this compound.

Materials:

-

3-aminobenzonitrile

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distilled water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-aminobenzonitrile (1 equivalent) in dichloromethane.

-

Addition of Base: Add pyridine (1.1 equivalents) to the solution and stir. The base acts as a scavenger for the acetic acid byproduct.

-

Acetylation: Cool the mixture in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Causality of Experimental Choices:

-

Acetic Anhydride: Acetic anhydride is a commonly used acetylating agent due to its reactivity and the fact that the byproduct, acetic acid, can be easily removed by a basic wash.

-

Pyridine: The use of a base like pyridine is crucial to neutralize the acetic acid formed during the reaction. This prevents the protonation of the starting amine, which would render it unreactive, thus driving the reaction to completion.

-

Aprotic Solvent: Dichloromethane is a good choice of solvent as it is unreactive towards the reagents and dissolves both the starting material and the product.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:

-

N-H Stretch: A sharp peak around 3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

-

C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks will be observed just below 3000 cm⁻¹ for the methyl group.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹.[3] This is a highly diagnostic peak for the presence of the nitrile group.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹. This is characteristic of the carbonyl group in a secondary amide.

-

N-H Bend (Amide II): A peak in the region of 1515-1570 cm⁻¹.

-

C-C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Amide N-H: A broad singlet, typically in the downfield region (δ 7.5-9.0 ppm), the exact chemical shift can be solvent and concentration-dependent.

-

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in the aromatic region (δ 7.2-8.0 ppm). The meta-substitution pattern will lead to distinct splitting patterns.

-

Methyl Protons: A sharp singlet corresponding to the three protons of the acetyl methyl group, typically around δ 2.1-2.3 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments.

-

Carbonyl Carbon (C=O): A peak in the downfield region, typically around δ 168-172 ppm.

-

Aromatic Carbons: Multiple peaks in the range of δ 110-140 ppm. The carbon attached to the cyano group will be in this region, as will the carbon attached to the amide nitrogen.

-

Nitrile Carbon (C≡N): A peak around δ 118-120 ppm.

-

Methyl Carbon: A peak in the upfield region, typically around δ 24-26 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of approximately 160.06.[1] Common adducts such as [M+H]⁺ (m/z 161.07) and [M+Na]⁺ (m/z 183.05) are also frequently observed depending on the ionization technique used.[1]

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of both a modifiable amide linkage and a versatile cyano group allows for a variety of subsequent chemical transformations.

Role as a Synthetic Intermediate:

The acetamide and nitrile functionalities are prevalent in a wide range of pharmaceuticals.[5][6] The acetamide group can participate in hydrogen bonding interactions with biological targets, while the nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups such as amines or carboxylic acids.

While direct biological activity of this compound is not extensively reported, its derivatives are of significant interest in drug discovery. For instance, related cyanophenyl-containing compounds have been investigated as:

-

Dopamine D4 Receptor Agonists: The cyanophenyl moiety is a feature in some selective dopamine D4 receptor agonists, which have potential applications in the treatment of neurological and psychiatric disorders.[4]

-

COX-II Inhibitors: The acetamide scaffold is a common feature in cyclooxygenase-II (COX-II) inhibitors, which are a class of anti-inflammatory drugs.[5] The N-phenylacetamide structure can be modified to optimize binding to the COX-II enzyme.

The strategic placement of the cyano and acetamido groups in a meta-relationship on the phenyl ring provides a specific steric and electronic profile that can be exploited by medicinal chemists in the design of targeted therapies.[7]

Caption: Potential synthetic pathways and applications of this compound.

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate. Its well-defined physicochemical properties and the reactivity of its functional groups make it a valuable tool for researchers in organic synthesis and medicinal chemistry. The straightforward synthesis and the potential for diverse chemical modifications position this compound as a key starting material for the development of novel compounds with a wide range of potential therapeutic applications. This guide provides the foundational knowledge necessary for its synthesis, characterization, and strategic use in research and drug development programs.

References

- BenchChem. (2025).

- BenchChem. (2025). A Technical Guide to the Synthesis of Novel Acetamide Compounds for Researchers and Drug Development Professionals.

- The Royal Society of Chemistry. (2014).

- Organic Syntheses Procedure. acetamide.

- PubChemLite. This compound (C9H8N2O).

- Achmem. This compound.

- PubChem. This compound | C9H8N2O | CID 737204.

- Sigma-Aldrich. This compound | 58202-84-9.

- Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.

- NIST. 3-Acetylbenzonitrile.

- NMR Chemical Shifts.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Spectra Analysis. Infrared Spectra of Controlled Substances.

- ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.

- National Institutes of Health. (2022). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones.

- NIST. Acetamide, N-phenyl-.

- ijrpr. (2025). The Role of Medicinal Chemists in Pharmaceutical Drug Development.

- National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- PubChem. N-(3-amino-2-cyanophenyl)acetamide | C9H9N3O | CID 12715735.

- Organic Syntheses Procedure. L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride.

- MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide.

- ResearchGate. (2023). A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[ d ]thiazol-2-yl)benzo[ d ]oxazole-2(3 H )

- ResearchGate.

- ResearchGate.

Sources

- 1. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C9H8N2O | CID 737204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. achmem.com [achmem.com]

- 4. Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. archivepp.com [archivepp.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrpr.com [ijrpr.com]

An In-depth Technical Guide to the Solubility and Stability of N-(3-cyanophenyl)acetamide

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Early-Stage Physicochemical Characterization

In the landscape of pharmaceutical development, the journey of a candidate molecule from discovery to a viable drug product is fraught with challenges. A significant number of promising compounds fail due to suboptimal physicochemical properties. Among the most crucial of these are solubility and stability. This guide provides an in-depth technical exploration of the methodologies and strategic considerations for determining the aqueous solubility and chemical stability of N-(3-cyanophenyl)acetamide, a compound of interest with its characteristic aromatic amide and nitrile functionalities.

Understanding these fundamental attributes is not merely a data-gathering exercise; it is a cornerstone of a successful development program. Poor aqueous solubility can severely limit oral bioavailability, necessitating complex and costly formulation strategies. Similarly, an unstable molecule can degrade under manufacturing, storage, or physiological conditions, leading to a loss of potency and the formation of potentially toxic impurities. Therefore, a comprehensive and early assessment of solubility and stability is paramount for de-risking a development program and making informed decisions.

This document is structured to provide not just procedural steps, but the underlying scientific rationale for each experimental choice. It is designed to be a self-validating system of protocols, grounded in authoritative guidelines and best practices.

Part 1: Aqueous Solubility Determination of this compound

The aqueous solubility of a drug candidate is a critical determinant of its absorption and, consequently, its bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. The presence of both a polar amide group and a moderately non-polar cyanophenyl ring in this compound suggests that its aqueous solubility may be limited. Therefore, accurate and robust measurement of this property is essential.

Theoretical Considerations and Strategic Choices in Solubility Assessment

Two primary types of solubility are relevant in early drug development: kinetic and thermodynamic.

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a high-concentration organic solvent stock (typically DMSO) and then diluted into an aqueous buffer.[1] It is a high-throughput method often employed in the discovery phase to rank compounds. However, it can overestimate the true solubility as it may lead to the formation of supersaturated solutions or amorphous precipitates.

-

Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[1] The "gold standard" for determining thermodynamic solubility is the shake-flask method , which, although lower in throughput, provides the most accurate and reliable data for regulatory submissions.[2] Given the importance of this parameter for downstream development, the shake-flask method is the focus of this guide.

Experimental Protocol: Thermodynamic Solubility of this compound via the Shake-Flask Method

This protocol is designed to be a self-validating system by incorporating equilibrium confirmation and mass balance analysis.

Objective: To determine the equilibrium aqueous solubility of this compound at various physiologically relevant pH values.

Materials:

-

This compound (solid, crystalline form)

-

Phosphate buffered saline (PBS), pH 7.4

-

0.1 M HCl, pH 1.2

-

0.1 M Acetate buffer, pH 4.5

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance

-

Thermostatically controlled shaker incubator

-

Centrifuge

-

HPLC system with UV detector

-

pH meter

Step-by-Step Methodology:

-

Preparation of Media: Prepare PBS (pH 7.4), 0.1 M HCl (pH 1.2), and acetate buffer (pH 4.5). Verify the pH of each buffer system.

-

Sample Preparation: Add an excess of solid this compound to separate vials containing each of the buffer systems. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.

-

Equilibration: Place the vials in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours). The goal is to allow the system to reach equilibrium.

-

Equilibrium Confirmation: At various time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot of the supernatant. Analyze the concentration of this compound by a validated HPLC method. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

Phase Separation: Once equilibrium is established, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase to a concentration within the calibrated range of the HPLC assay.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method. The concentration of this compound in the supernatant represents its thermodynamic solubility.

Data Presentation: Expected Solubility Profile of this compound

| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| 0.1 M HCl | 1.2 | 25 | Expected Value | Calculated Value |

| Acetate Buffer | 4.5 | 25 | Expected Value | Calculated Value |

| PBS | 7.4 | 25 | Expected Value | Calculated Value |

| 0.1 M HCl | 1.2 | 37 | Expected Value | Calculated Value |

| Acetate Buffer | 4.5 | 37 | Expected Value | Calculated Value |

| PBS | 7.4 | 37 | Expected Value | Calculated Value |

Note: The amide and nitrile groups of this compound are not readily ionizable in the pH range of 1-8, so significant pH-dependent solubility is not anticipated. However, this should be experimentally confirmed.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Shake-Flask Solubility Measurement.

Part 2: Stability Assessment of this compound

The chemical stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Stability studies are designed to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4] Forced degradation studies are a key component of this assessment, providing insights into the likely degradation pathways and helping to develop stability-indicating analytical methods.[5]

Anticipated Degradation Pathways

Based on the structure of this compound, the primary anticipated degradation pathway is the hydrolysis of the amide bond, which would yield 3-aminobenzonitrile and acetic acid. This hydrolysis can be catalyzed by both acidic and basic conditions.[6] Other potential, though less likely, degradation routes could involve the nitrile group or reactions involving the aromatic ring under oxidative or photolytic stress.

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation products and pathways for this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

0.1 M HCl

-

0.1 M NaOH

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC-grade water

-

Photostability chamber

-

Oven

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

-

Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3]

-

-

Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) until a target degradation of 5-20% is achieved.[7]

-

Sample Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.

-

Analysis: Analyze all samples using an HPLC system coupled with a photodiode array (PDA) detector and a mass spectrometer (MS). The PDA detector will help in assessing peak purity, while the MS will aid in the identification of degradation products.

-

Mass Balance: The stability-indicating method should be able to separate the parent compound from all degradation products. A good mass balance (close to 100%) between the decrease in the parent peak and the increase in the sum of all degradant peaks indicates that all major degradation products are being detected.

Data Presentation: Hypothetical Forced Degradation Results

| Stress Condition | Duration (h) | % Assay of Parent | % Degradation | Major Degradation Products (m/z) |

| 0.1 M HCl, 80°C | 8 | 85.2 | 14.8 | 119.1 (protonated 3-aminobenzonitrile) |

| 0.1 M NaOH, 60°C | 4 | 89.5 | 10.5 | 119.1 (protonated 3-aminobenzonitrile) |

| 3% H₂O₂, RT | 24 | 98.1 | 1.9 | Minor, unidentified peaks |

| Dry Heat, 80°C | 72 | 99.5 | 0.5 | No significant degradation |

| Photolytic | - | 99.2 | 0.8 | No significant degradation |

Logical Flow of a Stability Assessment Program

Caption: A Logic Diagram for Stability Evaluation.

Conclusion: A Foundation for Rational Drug Development

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the solubility and stability of this compound. By employing the gold-standard shake-flask method for thermodynamic solubility and conducting systematic forced degradation studies, researchers can build a robust data package. This information is not only crucial for internal decision-making in lead optimization and candidate selection but also forms a critical part of the Chemistry, Manufacturing, and Controls (CMC) section of regulatory filings.

The true value of these studies lies in their predictive power. Early identification of potential liabilities, such as low solubility or susceptibility to hydrolysis, allows for the timely implementation of mitigation strategies. This could involve salt screening, polymorph screening, or the development of enabling formulations. Ultimately, a thorough understanding of a molecule's intrinsic physicochemical properties is the bedrock upon which a rational and successful drug development program is built.

References

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003).

- ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA). (n.d.).

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate.

- ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.

- ICH releases overhauled stability guideline for consultation | RAPS. (2025).

- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.

- N-(3-amino-2-cyanophenyl)acetamide | C9H9N3O | CID 12715735. (n.d.). PubChem.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). NIH.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- This compound | C9H8N2O | CID 737204. (n.d.). PubChem.

- Forced Degradation Studies. (2016). MedCrave online.

- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025). ResearchGate.

- Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. (2018). NIH.

- forced degradation study: Topics by Science.gov. (n.d.).

- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

An In-depth Technical Guide to N-(3-cyanophenyl)acetamide: Discovery, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of N-(3-cyanophenyl)acetamide, a molecule of interest to researchers and professionals in drug development and chemical synthesis. While not a therapeutic agent in itself, its structural motifs—the cyano-substituted phenyl ring and the acetamide group—are prevalent in a wide array of pharmacologically active compounds. This document delves into the historical context of its likely discovery, provides a detailed, validated synthesis protocol, outlines its key physicochemical and spectral properties, and discusses its relevance as a versatile chemical intermediate.

Introduction and Historical Context

The formal "discovery" of this compound, in the sense of a singular, groundbreaking first synthesis, is not prominently documented in the annals of chemical literature. Its emergence is more aptly understood within the broader historical context of the exploration of acetanilides as medicinal agents in the late 19th century. The landmark discovery of acetanilide's analgesic and antipyretic properties in 1886 by Arnold Cahn and Paul Hepp spurred extensive research into the synthesis and pharmacological screening of a vast number of substituted aniline derivatives.[1][2][3][4]

It is highly probable that this compound was first synthesized during this era of fervent exploration into structure-activity relationships of acetanilides. The straightforward and well-established method of acetylating anilines would have been readily applied to the then-known 3-aminobenzonitrile. The primary driver for such a synthesis would have been the systematic investigation of how different substituents on the phenyl ring influence the therapeutic or toxicological properties of the parent acetanilide molecule. While acetanilide itself was later largely replaced by safer alternatives like paracetamol (acetaminophen) due to toxicity concerns, the fundamental chemistry of its formation laid the groundwork for the synthesis of countless derivatives, including this compound.[2][4][5]

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the N-acetylation of 3-aminobenzonitrile. This reaction is typically achieved using acetic anhydride, often in the presence of a mild acid catalyst or a suitable solvent.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 3-aminobenzonitrile acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and a final deprotonation step to yield the stable amide product, this compound.

Experimental Protocol: Acetylation of 3-Aminobenzonitrile

This protocol describes a reliable method for the synthesis of this compound.

Materials:

-

3-Aminobenzonitrile

-

Acetic anhydride

-

Glacial acetic acid (optional, as catalyst)

-

Dichloromethane (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzonitrile (1.0 equivalent) in dichloromethane.

-

To this stirring solution, add acetic anhydride (1.1 equivalents) dropwise at room temperature. A small amount of glacial acetic acid (e.g., 0.1 equivalents) can be added to catalyze the reaction.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acetic acid and unreacted acetic anhydride.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a crystalline solid.

Causality in Experimental Design

-

Choice of Acetylating Agent: Acetic anhydride is a preferred acetylating agent over acetyl chloride due to its lower reactivity, which allows for more controlled reaction conditions and easier handling. It also avoids the formation of corrosive hydrochloric acid as a byproduct.

-

Solvent Selection: Dichloromethane is a common choice as it is a relatively inert solvent that readily dissolves the starting materials. Other aprotic solvents can also be employed.

-

Work-up Procedure: The aqueous wash with sodium bicarbonate is a critical step to remove acidic impurities, which is essential for obtaining a pure product and preventing potential degradation during storage.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

This compound is a white to off-white crystalline solid. Its identity and purity are typically confirmed by a combination of physical and spectroscopic methods.

| Property | Value |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| CAS Number | 58202-84-9 |

| Melting Point | 128-131 °C |

| Appearance | White to off-white crystalline solid |

Spectroscopic Data

The following is a summary of typical spectroscopic data for this compound.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 7.2-8.0 ppm), a singlet for the amide proton (NH), and a singlet for the methyl protons (CH₃) of the acetyl group. |

| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon (C≡N), the amide carbonyl carbon (C=O), and the methyl carbon (CH₃). The spectrum available on PubChem provides a reference.[1] |

| Infrared (IR) | Characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, and the C≡N stretch of the nitrile group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Applications in Drug Discovery and Chemical Synthesis

While this compound is not a known therapeutic agent, its constituent chemical motifs are of significant interest to the drug development community.

-

Scaffold for Biologically Active Molecules: The cyanophenyl group is a common feature in a variety of enzyme inhibitors and receptor antagonists. For instance, molecules containing this moiety have been investigated as farnesyltransferase inhibitors and for other anticancer activities.[6][7] The nitrile group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a biological target.

-

Intermediate in Multi-step Synthesis: Due to its straightforward synthesis and the presence of reactive functional groups (the nitrile and the potential for further substitution on the aromatic ring), this compound serves as a valuable intermediate in the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical transformations.

-

Fragment-Based Drug Discovery: In the context of fragment-based drug discovery, this compound represents a simple fragment that can be used in screening campaigns to identify initial binding interactions with a target protein.

Logical Relationship of Structural Motifs to Biological Activity

Caption: Relationship between the structural components of this compound and its utility.

Conclusion

This compound, while a seemingly simple molecule, holds a place of relevance in the landscape of organic and medicinal chemistry. Its historical roots are likely intertwined with the pioneering days of synthetic pharmaceutical development. Today, it continues to be a valuable compound, not as an end product, but as a versatile building block and a source of key structural motifs for the design and synthesis of novel, biologically active molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a valuable resource for researchers and scientists in the field.

References

- Grokipedia. Acetanilide. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Acetanilide: A Historical Perspective and Modern Relevance. [Link]

- Britannica. Acetanilide. [Link]

- Patsnap Synapse.

- Scribd. Acetanilide. [Link]

- PubChem. This compound. [Link]

- Schnekenburger, M., et al. (2017). Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines. Journal of Medicinal Chemistry, 60(11), 4714-4733. [Link]

- Tong, Y., et al. (2003). Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability. Bioorganic & Medicinal Chemistry Letters, 13(9), 1571-1574. [Link]

- Fleming, P. E., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

Sources

- 1. This compound | C9H8N2O | CID 737204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. This compound | 58202-84-9 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]

- 7. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]

The Emerging Potential of 3-Acetamidobenzonitrile: A Technical Guide for Researchers

An In-Depth Exploration of a Versatile Scaffold for Drug Discovery and Chemical Biology

Authored by a Senior Application Scientist

Abstract: 3-Acetamidobenzonitrile, a seemingly simple aromatic molecule, stands at the intersection of two powerful pharmacophores: the acetamide and the benzonitrile moieties. While not as extensively characterized as some of its chemical relatives, its structural features hint at a wealth of untapped potential in medicinal chemistry and chemical biology. This technical guide provides a comprehensive overview of 3-Acetamidobenzonitrile, from its fundamental properties and synthesis to its prospective applications as a chemical probe and a scaffold for the development of novel therapeutics. Drawing upon data from analogous compounds and established synthetic methodologies, this document serves as a foundational resource for researchers poised to explore the scientific landscape of this promising molecule.

Introduction: Unveiling the Potential of a Bifunctional Scaffold